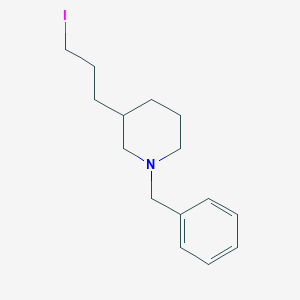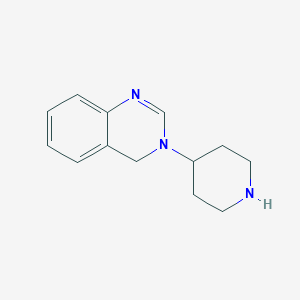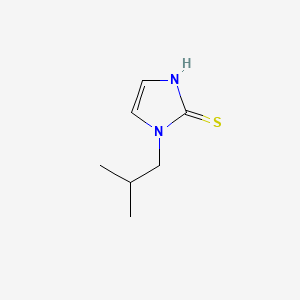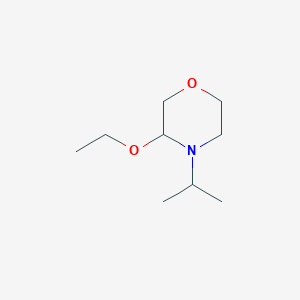
3-Ethoxy-4-(propan-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-(propan-2-yl)morpholine is an organic compound belonging to the morpholine family. Morpholine derivatives are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This compound features an ethoxy group and an isopropyl group attached to the morpholine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(propan-2-yl)morpholine typically involves the reaction of morpholine with ethyl iodide and isopropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the electrophilic carbon atoms of ethyl iodide and isopropyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process. Purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-4-(propan-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Ethoxy-4-(propan-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an antidepressant and anti-inflammatory agent.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-(propan-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft and exerting antidepressant effects. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylmorpholine: Similar structure but with a methyl group instead of an ethoxy group.
4-Ethylmorpholine: Contains an ethyl group instead of an isopropyl group.
4-Isopropylmorpholine: Similar structure but lacks the ethoxy group.
Uniqueness
3-Ethoxy-4-(propan-2-yl)morpholine is unique due to the presence of both ethoxy and isopropyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.
Propriétés
Numéro CAS |
99688-83-2 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
3-ethoxy-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C9H19NO2/c1-4-12-9-7-11-6-5-10(9)8(2)3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
QJNBHKBIOPERGA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1COCCN1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




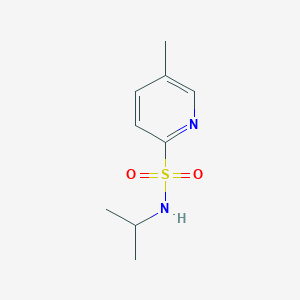
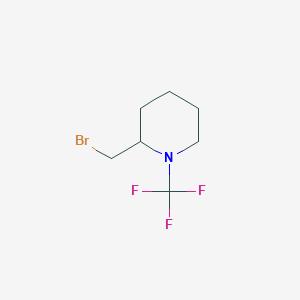
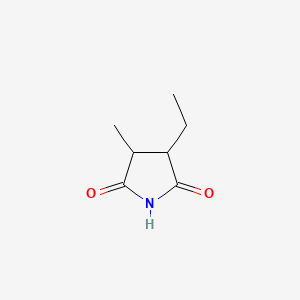
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
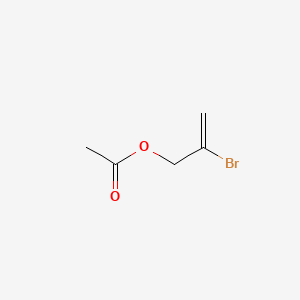
![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
